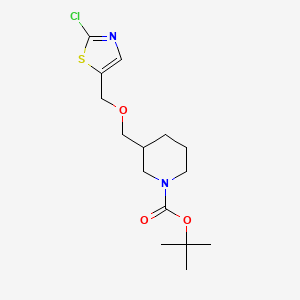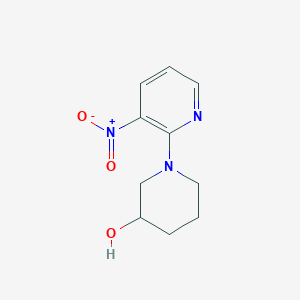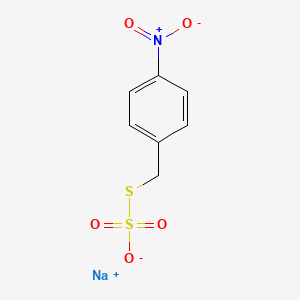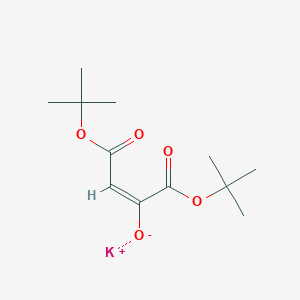![molecular formula C10H17NO2 B3308896 2-Azaspiro[4.5]decane-3-carboxylic acid CAS No. 94061-90-2](/img/structure/B3308896.png)
2-Azaspiro[4.5]decane-3-carboxylic acid
Overview
Description
2-Azaspiro[4.5]decane-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO2 . It is also known as 2-azaspiro [4.5]decane-3-carboxylic acid hydrochloride . The compound has a molecular weight of 219.71 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in recent years . For instance, an efficient method for the synthesis of difluoroalkylated 2-azaspiro [4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic system, which consists of a six-membered ring and a five-membered ring . The InChI code for this compound is 1S/C10H17NO2.ClH/c12-9 (13)8-6-10 (7-11-8)4-2-1-3-5-10;/h8,11H,1-7H2, (H,12,13);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 205-206 degrees Celsius . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthetic Studies and Core Structure Preparation
The azaspiro[4.5]decane core structure, as found in marine natural products like halichlorine and pinnaic acid, presents a unique synthetic challenge. A study detailed a successful approach to synthesize this structure via intramolecular [3 + 2] cycloaddition, followed by intramolecular Michael addition and in situ isomerization, achieving a stereospecific azaspirocyclic core (Lee & Zhao, 1999). A similar study developed an efficient strategy using intramolecular ene reaction of acylnitroso compounds for constructing the 6-azaspiro[4.5]decane ring system, obtaining the core as a single diastereomer (Matsumura, Aoyagi, & Kibayashi, 2003).
Anticancer Activity
New derivatives of 1-thia-azaspiro[4.5]decane were synthesized and evaluated for anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma. Some compounds demonstrated moderate to high inhibition activities (Flefel et al., 2017).
Anticonvulsant Properties
N-Phenylamino derivatives of 2-azaspiro[4.4]nonane and[4.5]decane-1,3-diones were synthesized and evaluated for anticonvulsant properties. Certain compounds displayed anti-seizure properties and were examined for their influence on GABA(A) receptors, highlighting their potential in treating seizures (Kamiński, Obniska, & Dybała, 2008).
Pharmacological Evaluation
Research involving 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes evaluated for dopamine agonist activity revealed that these compounds, particularly the 4-indolymethyl analogue, exhibited potent dopamine agonist activity in specific assays, suggesting their potential application in neurological disorders (Brubaker & Colley, 1986).
Chemical Synthesis and Structure Analysis
The synthesis of various azaspiro[4.5]decane derivatives, including the title compound 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5] decane, has been documented. These studies often involve analyzing the chemical structure and conformation of these compounds, contributing to the understanding of their chemical properties (Wen, 2002).
Safety and Hazards
Future Directions
The unique structure and potentially valuable biological activity of 2-Azaspiro[4.5]decane-3-carboxylic acid have prompted strong synthetic interest, making it a research focus in recent years . Future research directions may include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields .
properties
IUPAC Name |
2-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATSWWZBTBBYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280547 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94061-90-2 | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[4.5]decane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308833.png)


![3-chloro-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3308862.png)

![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine](/img/structure/B3308877.png)

![2-(4-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B3308889.png)
![6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B3308893.png)

